molecular formula C19H21FN2O3 B12206883 1-(2,4-Dihydroxy-3-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone

1-(2,4-Dihydroxy-3-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone

Cat. No.: B12206883
M. Wt: 344.4 g/mol
InChI Key: CIXVSEUWYFGRKJ-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxy-3-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of phenylpiperazines. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dihydroxy-3-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dihydroxy-3-methylbenzaldehyde and 4-(4-fluorophenyl)piperazine.

    Condensation Reaction: The aldehyde group of 2,4-dihydroxy-3-methylbenzaldehyde reacts with the piperazine derivative in the presence of a suitable catalyst to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dihydroxy-3-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and antipsychotic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxy-3-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dihydroxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
  • 1-(2,4-Dihydroxy-3-methylphenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]ethanone
  • 1-(2,4-Dihydroxy-3-methylphenyl)-2-[4-(4-bromophenyl)piperazin-1-yl]ethanone

Uniqueness

1-(2,4-Dihydroxy-3-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone is unique due to the presence of both hydroxyl and fluorophenyl groups, which may confer specific pharmacological properties. The combination of these functional groups can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C19H21FN2O3

Molecular Weight

344.4 g/mol

IUPAC Name

1-(2,4-dihydroxy-3-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C19H21FN2O3/c1-13-17(23)7-6-16(19(13)25)18(24)12-21-8-10-22(11-9-21)15-4-2-14(20)3-5-15/h2-7,23,25H,8-12H2,1H3

InChI Key

CIXVSEUWYFGRKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1O)C(=O)CN2CCN(CC2)C3=CC=C(C=C3)F)O

Origin of Product

United States

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